
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13NOS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 4-position of the benzothiophene ring can be achieved using methoxylation reagents under controlled conditions.
Amination: The ethan-1-amine side chain is introduced through amination reactions, often using amine precursors and suitable catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzothiophen-5-yl)ethan-1-amine hydrochloride: Similar structure but lacks the methoxy group.
2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: Contains a naphthalene ring instead of a benzothiophene ring.
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine: Contains a triazole ring and multiple methoxy groups .
Uniqueness
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the methoxy group at the 4-position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C11H14ClNOS |
|---|---|
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
2-(4-methoxy-1-benzothiophen-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NOS.ClH/c1-13-11-8(4-6-12)2-3-10-9(11)5-7-14-10;/h2-3,5,7H,4,6,12H2,1H3;1H |
Clave InChI |
JDPFNGGVZRBJSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C=CS2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


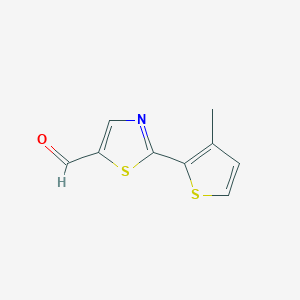
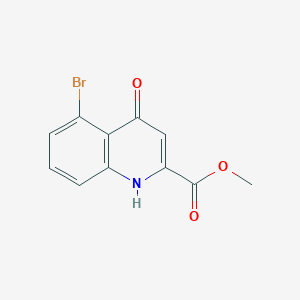
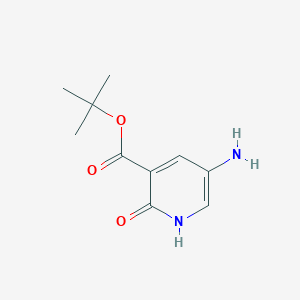


![2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
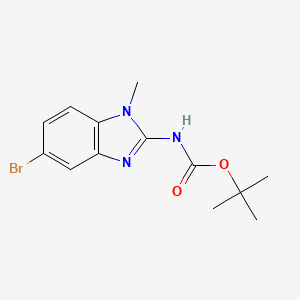
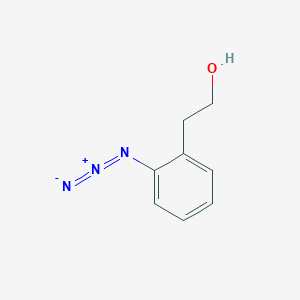
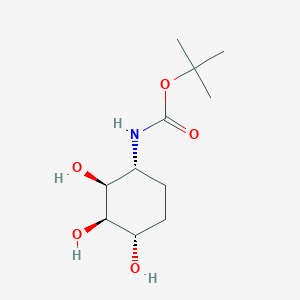
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
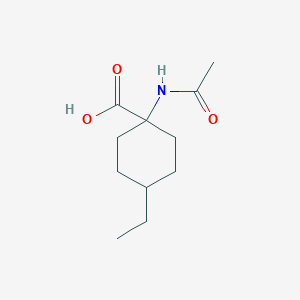
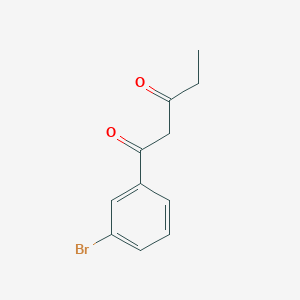

![[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride](/img/structure/B13509022.png)
